molecular formula C13H22N2O2 B1478905 (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2098005-17-3

(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1478905
CAS No.: 2098005-17-3
M. Wt: 238.33 g/mol
InChI Key: CKSGMJPQRJMNNN-UHFFFAOYSA-N
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Description

(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone , also known by its CAS number 2097946-34-2, is a complex organic molecule characterized by its unique cyclopenta[c]pyrrole structure. This compound belongs to a class of pyrrole derivatives which have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C11H19N2OC_{11}H_{19}N_{2}O, with a molecular weight of 185.26 g/mol. Its structural characteristics include:

  • A hydroxymethyl group, contributing to its reactivity.
  • A pyrrolidinyl moiety, which is often associated with neuroactive compounds.

The compound's structure can be represented as follows:

Structure C11H19N2O\text{Structure }\text{C}_{11}\text{H}_{19}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves binding to these targets, modulating their activity, which can lead to various biological effects including:

  • Enzyme inhibition: This may affect metabolic pathways relevant to disease processes.
  • Receptor modulation: Interactions with neurotransmitter receptors can influence neurological functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrole derivatives. For instance, similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Pyrrole derivatives are also noted for their antimicrobial activities. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Effects

Studies have demonstrated that certain pyrrole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This suggests that the compound may be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

StudyFindings
Renneberg et al. (2003)Investigated the anticancer activity of pyrrole derivatives, revealing significant cytotoxic effects against HepG2 cells .
Thompson et al. (2015)Reported on the synthesis of new pyrrole derivatives with enhanced antibacterial activity; highlighted the importance of structural modifications for increased efficacy .
Recent Synthesis StudiesFocused on synthesizing new pyrrole-containing compounds that show promise in treating multidrug-resistant pathogens .

Properties

IUPAC Name

[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-9-13-4-1-2-11(13)7-15(8-13)12(17)10-3-5-14-6-10/h10-11,14,16H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSGMJPQRJMNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
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(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

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